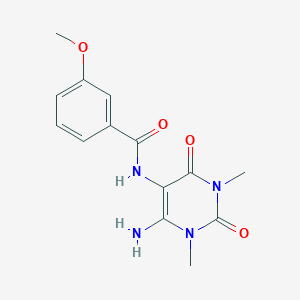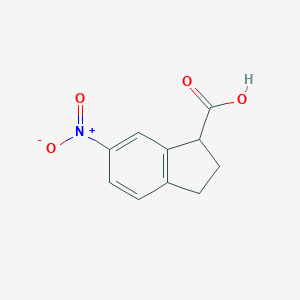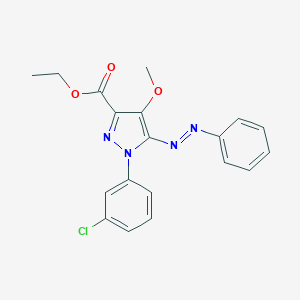
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide, also known as ADMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADMP belongs to the family of pyrimidine derivatives and has been found to exhibit promising results in various scientific research studies.
Applications De Recherche Scientifique
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.
Mécanisme D'action
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and viral replication. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells. It has also been found to inhibit the activity of the NS5B protein, which is involved in the replication of the hepatitis C virus.
Effets Biochimiques Et Physiologiques
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. It has been found to exhibit anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has various advantages and limitations for lab experiments. It is a well-studied compound with a known synthesis method and has been extensively studied for its potential therapeutic applications. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has low solubility in water, which can limit its use in certain experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
There are various future directions for the study of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide. It has been found to exhibit promising results in various scientific research studies, and further studies are needed to fully understand its potential therapeutic applications. Future studies could focus on the optimization of the synthesis method for high yield and purity, the development of new formulations for improved solubility, and the study of its potential applications in other diseases.
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been found to inhibit the growth of cancer cells and the replication of the hepatitis C virus and the Zika virus. Further studies are needed to fully understand its potential applications and optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxypyrimidine-5-carboxylic acid in the presence of a base. The reaction results in the formation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide as a white crystalline solid. The synthesis method has been extensively studied and optimized for high yield and purity.
Propriétés
Numéro CAS |
166115-68-0 |
|---|---|
Nom du produit |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide |
Formule moléculaire |
C14H16N4O4 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H16N4O4/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)8-5-4-6-9(7-8)22-3/h4-7H,15H2,1-3H3,(H,16,19) |
Clé InChI |
ZIRXNGLBFYVWOD-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N |
Synonymes |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)








![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)


